molecular formula C23H39ClN2O2 B12712438 Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide CAS No. 117554-44-6

Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide

Cat. No.: B12712438
CAS No.: 117554-44-6
M. Wt: 411.0 g/mol
InChI Key: DRKKLHQVTWRJHC-UHFFFAOYSA-N
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Description

Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide is a chemical compound with the molecular formula C23H39ClN2O2 and a molecular weight of 411.021. It is known for its unique structure, which includes a hydrazide group attached to a phenoxyacetic acid derivative. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide typically involves the reaction of 4-chloro-3-pentadecylphenol with chloroacetic acid to form the intermediate 4-chloro-3-pentadecylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, and maintaining a specific temperature and pH to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with advanced equipment to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide is unique due to the presence of both a hydrazide group and a long alkyl chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

117554-44-6

Molecular Formula

C23H39ClN2O2

Molecular Weight

411.0 g/mol

IUPAC Name

2-(4-chloro-3-pentadecylphenoxy)acetohydrazide

InChI

InChI=1S/C23H39ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-18-21(16-17-22(20)24)28-19-23(27)26-25/h16-18H,2-15,19,25H2,1H3,(H,26,27)

InChI Key

DRKKLHQVTWRJHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OCC(=O)NN)Cl

Origin of Product

United States

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